1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea

Description

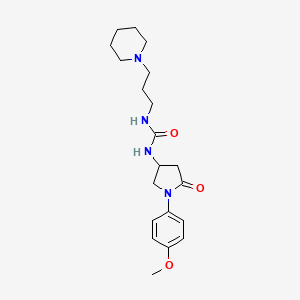

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea is a urea-based small molecule characterized by a central urea (-NH-C(=O)-NH-) scaffold. The compound features two distinct substituents:

- 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl group: This moiety includes a pyrrolidinone ring substituted with a 4-methoxyphenyl group at position 1, introducing aromaticity and electron-donating properties via the methoxy group.

The molecular formula is C₂₁H₃₀N₄O₃, with a molecular weight of 386.5 g/mol.

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-piperidin-1-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O3/c1-27-18-8-6-17(7-9-18)24-15-16(14-19(24)25)22-20(26)21-10-5-13-23-11-3-2-4-12-23/h6-9,16H,2-5,10-15H2,1H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBVSSRYFPWTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea, identified by its CAS number 954651-86-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 304.4 g/mol. Its structure features a pyrrolidine ring, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds similar to this compound often interact with neurotransmitter receptors and enzymes. For instance, studies on piperazine urea derivatives have shown that they can act as selective agonists for melanocortin receptors, which are implicated in metabolic regulation and appetite control .

Pharmacological Effects

- Anti-obesity Potential : Similar compounds have demonstrated efficacy in reducing body weight without affecting erectile function in rodent models, suggesting a favorable safety profile for metabolic applications .

- Neuroprotective Effects : Derivatives exhibiting high affinity for serotonin receptors have been associated with neuroprotective activities, indicating potential applications in treating neurodegenerative diseases .

Study 1: Melanocortin Receptor Agonism

A study published in 2011 reported the discovery of a piperazine urea compound that selectively activates the melanocortin subtype-4 receptor (MC4R), showing anti-obesity effects without adverse sexual side effects. This suggests that similar structures may provide therapeutic benefits in weight management .

Study 2: Antineoplastic Activity

Research on related compounds has indicated promising antineoplastic activity. For instance, certain derivatives exhibited significant cytotoxic effects against cancer cell lines, with EC50 values lower than those of established chemotherapeutics .

Study 3: Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of acetylcholinesterase (AChE) and urease. A study synthesized piperidine derivatives that showed promising enzyme inhibitory activity, highlighting the role of similar moieties in pharmacological applications .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several urea derivatives, primarily in the substitution patterns of the urea core. Below is a detailed comparison:

Substituent Variations and Molecular Properties

Physicochemical and Spectral Data

- morpholine derivatives.

- Spectroscopy: IR: Urea carbonyl stretch (~1650–1700 cm⁻¹) common across all compounds . NMR: Piperidine protons in the target compound (~2.5–3.5 ppm) differ from dipropylamino (BD49877, ~1.0–1.5 ppm) .

Pharmacological Implications

- Target Compound: The piperidinylpropyl group may enhance blood-brain barrier penetration compared to morpholinoethyl (Compound 16 ).

- BD49877: Dipropylamino substitution could reduce metabolic stability vs. cyclic amines .

- S17 : Nitrophenyl groups may act as prodrugs, undergoing in vivo reduction to active amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.